![molecular formula C19H13ClO B13647338 4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)
4-[4-(3-chlorophenyl)phenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-chlorophenyl)phenyl]benzaldehyde is an organic compound with a complex aromatic structure It is characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a chlorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-[4-(3-chlorophenyl)phenyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: HNO₃ in sulfuric acid for nitration, Cl₂ in the presence of a catalyst for chlorination.
Major Products Formed
Oxidation: 4-[4-(3-chlorophenyl)phenyl]benzoic acid.
Reduction: 4-[4-(3-chlorophenyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[4-(3-chlorophenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)benzaldehyde: Similar structure but with the chlorophenyl group in a different position.
4-(4-Chlorophenyl)benzaldehyde: Lacks the additional phenyl ring, making it less complex.
4-(3-Chlorophenyl)benzaldehyde: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
4-[4-(3-chlorophenyl)phenyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C19H13ClO |
|---|---|
分子量 |
292.8 g/mol |
IUPAC名 |
4-[4-(3-chlorophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13ClO/c20-19-3-1-2-18(12-19)17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h1-13H |
InChIキー |
NLNRDVAXGAZIRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


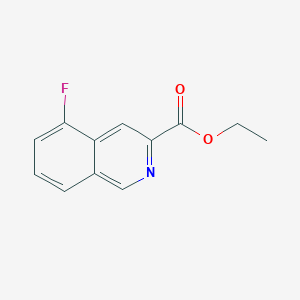
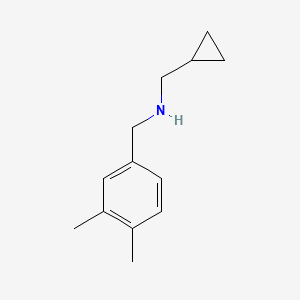
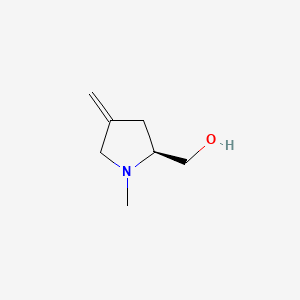
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)

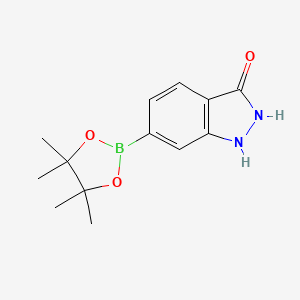


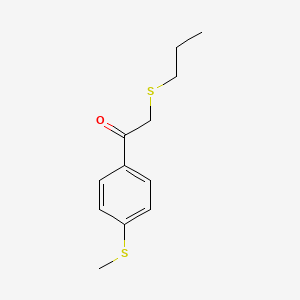
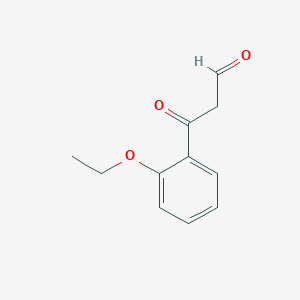

![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)

